N2-Benzoyl-L-glutamine
Description
N2-Benzoyl-L-glutamine is a chemically modified derivative of the amino acid L-glutamine (CAS 56-85-9), where the α-amino group is substituted with a benzoyl group (C₆H₅CO-) .
Properties
CAS No. |
14307-83-6 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2S)-5-amino-2-benzamido-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14N2O4/c13-10(15)7-6-9(12(17)18)14-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,16)(H,17,18)/t9-/m0/s1 |
InChI Key |
WSDWRFQYFHCSDA-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Benzoyl-L-glutamine typically involves the reaction of L-glutamine with benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
N2-Benzoyl-L-glutamine undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
N2-Benzoyl-L-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein modifications and interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N2-Benzoyl-L-glutamine involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Structural and Functional Overview
The table below summarizes key structural and functional differences between N2-benzoyl-L-glutamine and related compounds:
*N2-Acetyl-L-glutamine is registered under REACH (31/05/2013) but lacks explicit CAS in evidence .
†Calculated based on structural modifications.
‡Inferred from phenylacetyl group addition.
Key Research Findings
Lipophilicity and Solubility
- Analogous trends are observed in phenylacetylglutamine, which shows reduced aqueous solubility compared to L-glutamine .
- N-Boc and benzyloxycarbonyl derivatives (e.g., N2-[(Benzyloxy)carbonyl]-L-glutamine) are preferentially used in solid-phase peptide synthesis due to their balance of stability and selective deprotection .
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